6-Methyl-2,6-diazaspiro[3.5]nonane
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Overview
Description
6-Methyl-2,6-diazaspiro[3.5]nonane is a heterocyclic compound characterized by a spiro-bicyclic nucleus containing two nitrogen atoms. This compound is known for its diverse applications, primarily as an organic intermediate and biochemical reagent.
Preparation Methods
Industrial Production Methods: Industrial production methods for 6-Methyl-2,6-diazaspiro[3.5]nonane are not well-documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,6-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atoms in the spiro-bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
6-Methyl-2,6-diazaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in biochemical assays and studies involving nitrogen-containing heterocycles.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the spiro-bicyclic structure can form interactions with various biological molecules, influencing their activity. Detailed studies on its mechanism of action are limited, but it is believed to modulate biochemical pathways through these interactions.
Comparison with Similar Compounds
2,6-Diazaspiro[3.5]nonane: Similar spiro-bicyclic structure but without the methyl group.
6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride: A salt form of the compound with different properties.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-methyl-2,6-diazaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-3-8(7-10)5-9-6-8/h9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFBNCONEUWPDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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